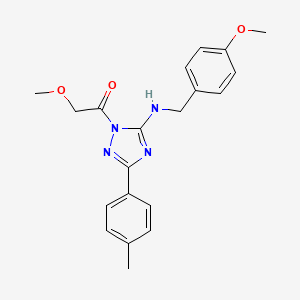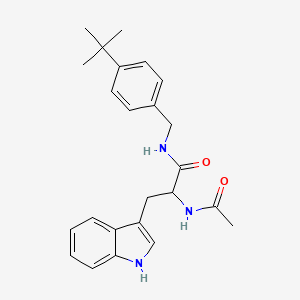![molecular formula C19H21N3O3S B4191294 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4191294.png)
1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine
Vue d'ensemble
Description
1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine, also known as PNP-PPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Applications De Recherche Scientifique
1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have anxiolytic and antidepressant effects, as well as the ability to modulate the activity of serotonin and dopamine receptors. In the cardiovascular system, 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In cancer research, 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have antiproliferative effects on various cancer cell lines, making it a potential chemotherapeutic agent.
Mécanisme D'action
The exact mechanism of action of 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system, as well as the inhibition of certain enzymes and signaling pathways in cancer cells. 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to bind to serotonin and dopamine receptors, as well as to inhibit the activity of enzymes such as tyrosine kinase and phosphatidylinositol 3-kinase (PI3K).
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects in the central nervous system, vasodilatory effects in the cardiovascular system, and antiproliferative effects in cancer cells. 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has also been shown to have antioxidant and anti-inflammatory effects, making it a potential treatment for various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has several advantages for use in lab experiments, including its ability to modulate various neurotransmitters and receptors, its antiproliferative effects on cancer cells, and its antioxidant and anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine, including further studies on its mechanism of action, potential side effects, and therapeutic applications. Additionally, there is a need for the development of new and improved synthesis methods for 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine, as well as the exploration of its potential as a drug candidate for various diseases and conditions. Overall, 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has the potential to be a valuable tool for scientific research and a promising candidate for the development of new therapeutics.
Propriétés
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(10-15-26-18-4-2-1-3-5-18)21-13-11-20(12-14-21)16-6-8-17(9-7-16)22(24)25/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANSPPMPTIRLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfanyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4191219.png)
![2-{[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4191222.png)
![2-[(3-{[(1-naphthyloxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4191229.png)



![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4191259.png)


![N-(2-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4191282.png)
![diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4191287.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B4191295.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4191318.png)
![8-(3-bromo-4,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191324.png)